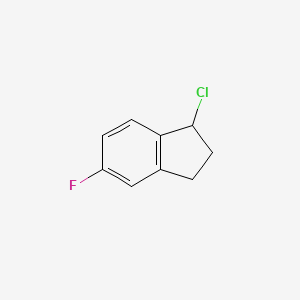

1-Chloro-2,3-dihydro-5-fluoro-1H-indene

Description

Contextualization of Halogenated Dihydroindene Scaffolds in Organic Chemistry

The dihydroindene (or indane) skeleton is a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane ring. This structural motif is present in various natural products and synthetic molecules with diverse biological activities. Halogenation of the dihydroindene scaffold provides a powerful tool for modulating its electronic and steric properties. The position and nature of the halogen substituents can be strategically varied to fine-tune the molecule's reactivity and biological interactions. The presence of halogens can lead to the formation of halogen bonds, a type of non-covalent interaction that is increasingly recognized for its role in molecular recognition and self-assembly processes.

Significance of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene as a Synthetic Intermediate and Model Compound

1-Chloro-2,3-dihydro-5-fluoro-1H-indene serves as a valuable synthetic intermediate for the construction of more complex molecules. The chloro and fluoro substituents offer distinct chemical handles for further functionalization. The chlorine atom at the benzylic position can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. The fluorine atom on the aromatic ring, on the other hand, is relatively inert to nucleophilic substitution but can influence the regioselectivity of electrophilic aromatic substitution reactions. This differential reactivity makes 1-Chloro-2,3-dihydro-5-fluoro-1H-indene a versatile building block in multi-step syntheses.

Furthermore, this compound is an excellent model for studying the combined effects of chloro and fluoro substitution on the chemical and physical properties of the dihydroindene system. Research on this molecule can provide fundamental insights into how different halogens interact electronically and sterically to modulate molecular properties.

Overview of Key Research Areas Pertaining to 1-Chloro-2,3-dihydro-5-fluoro-1H-indene

While specific research on 1-Chloro-2,3-dihydro-5-fluoro-1H-indene is not extensively documented, research on analogous compounds suggests several key areas of interest:

Medicinal Chemistry: Halogenated indane derivatives have been explored for their potential as therapeutic agents. For instance, fluorinated indanones are used in the development of anti-inflammatory and anti-cancer agents chemimpex.com. The unique substitution pattern of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene could lead to novel biological activities.

Materials Science: The incorporation of halogen atoms can influence the packing of molecules in the solid state, which is a critical factor in the design of organic electronic materials. The study of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene could contribute to the development of new organic semiconductors or liquid crystals.

Synthetic Methodology: The development of efficient and selective methods for the synthesis of polysubstituted indanes, including those with mixed halogenation patterns, is an ongoing area of research. 1-Chloro-2,3-dihydro-5-fluoro-1H-indene can serve as a target to showcase the utility of new synthetic strategies.

Current Gaps and Prospective Directions in the Study of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene Chemistry

The primary gap in the current understanding of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene is the lack of extensive experimental data on its synthesis, reactivity, and properties. Future research should focus on:

Development of a robust synthetic route: A reliable and scalable synthesis is the first step towards a thorough investigation of this compound.

Comprehensive characterization: Detailed spectroscopic and crystallographic analysis is needed to fully understand its structural and electronic properties.

Exploration of its reactivity: Systematic studies of its reactions with various electrophiles and nucleophiles will unveil its potential as a synthetic building block.

Investigation of its biological and material properties: Screening for biological activity and evaluation of its properties in the solid state could lead to new applications.

The study of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene and its derivatives holds considerable promise for advancing our understanding of halogenated organic compounds and for the discovery of new molecules with valuable applications.

Data Tables

Table 1: Predicted Physicochemical Properties of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/mL) |

| 1-Chloro-2,3-dihydro-1H-indene | C₉H₉Cl | 152.62 | 105 @ 22 Torr | 1.2 |

| 5-Fluoro-1-indanone (B1345631) | C₉H₇FO | 150.15 | 113-114 | 1.216 |

| 1-Chloro-2,3-dihydro-5-fluoro-1H-indene | C₉H₈ClF | 170.61 | Not available | Not available |

Table 2: Spectroscopic Data of 1-Chloro-2,3-dihydro-1H-indene

| Spectroscopy | Key Features |

| Mass Spectrometry (GC-MS) | m/z of top peak: 116; 2nd highest: 115; 3rd highest: 117 nih.gov |

| Infrared (IR) Spectroscopy | Characteristic C-H stretching for aromatic (3100-3000 cm⁻¹) and aliphatic (3000-2850 cm⁻¹) regions. C-Cl stretching is also expected. |

| ¹H NMR Spectroscopy | Signals corresponding to aromatic and aliphatic protons. |

| ¹³C NMR Spectroscopy | Signals for aromatic and aliphatic carbons, with chemical shifts influenced by the chlorine atom. |

Properties

CAS No. |

58485-67-9 |

|---|---|

Molecular Formula |

C9H8ClF |

Molecular Weight |

170.61 g/mol |

IUPAC Name |

1-chloro-5-fluoro-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C9H8ClF/c10-9-4-1-6-5-7(11)2-3-8(6)9/h2-3,5,9H,1,4H2 |

InChI Key |

CDPFPKAMBXRYEG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1Cl)C=CC(=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloro 2,3 Dihydro 5 Fluoro 1h Indene and Its Derivatives

Retrosynthetic Analysis of the 1-Chloro-2,3-dihydro-5-fluoro-1H-indene Framework

A retrosynthetic analysis of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene reveals key bond disconnections and strategic precursor molecules. The primary disconnection is at the C1-Cl bond, suggesting a late-stage chlorination of a 5-fluoro-2,3-dihydro-1H-indene intermediate. This precursor, in turn, can be derived from 5-fluoro-1-indanone (B1345631) through reduction of the ketone.

The 5-fluoro-1-indanone core is a critical intermediate. Its synthesis can be envisioned through an intramolecular Friedel-Crafts acylation of a fluorinated phenylpropanoic acid derivative. This approach allows for the formation of the five-membered ring fused to the fluorinated benzene (B151609) ring. The starting materials for this sequence are typically commercially available fluorinated aromatic compounds.

Approaches to the Dihydroindene Core with Fluorine Substitution

Cyclization Reactions for Fluorinated Dihydroindenone Precursors

The construction of the fluorinated dihydroindenone core is a pivotal step in the synthesis. Intramolecular Friedel-Crafts cyclization is a common and effective method. beilstein-journals.org This reaction typically involves the treatment of a 3-(fluorophenyl)propanoic acid or its corresponding acid chloride with a strong acid catalyst.

For instance, the synthesis of 5-fluoro-1-indanone often starts from a fluorinated aromatic compound which is subjected to reactions to introduce a three-carbon side chain, followed by cyclization. beilstein-journals.org The choice of catalyst and reaction conditions is crucial to ensure high yields and prevent side reactions.

| Starting Material | Reagents | Product | Yield (%) |

| 3-(4-Fluorophenyl)propanoic acid | Polyphosphoric acid (PPA) | 5-Fluoro-1-indanone | High |

| 3-(4-Fluorophenyl)propionyl chloride | AlCl₃ | 5-Fluoro-1-indanone | Good |

This table presents common cyclization reactions for the synthesis of fluorinated dihydroindenone precursors.

Fluorine's presence on the aromatic ring can influence the reactivity and regioselectivity of the cyclization. The electron-withdrawing nature of fluorine can deactivate the ring towards electrophilic attack, requiring harsher reaction conditions. However, it also directs the cyclization to specific positions, aiding in the regioselective formation of the desired isomer. The synthesis of trifluoromethyl-substituted 1-indanones has also been reported, highlighting the versatility of cyclization strategies for incorporating fluorine-containing groups. beilstein-journals.org

Ring-Closing Metathesis Strategies for Indene (B144670) Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various cyclic and heterocyclic compounds, including indene derivatives. wikipedia.orgorganic-chemistry.org This method involves the intramolecular reaction of a diene substrate in the presence of a metal catalyst, typically containing ruthenium or molybdenum, to form a cyclic alkene and a volatile byproduct like ethylene. wikipedia.orgorganic-chemistry.org

For the synthesis of a fluorinated dihydroindene core, a suitable diene precursor bearing a fluorine atom on the aromatic ring would be required. The RCM reaction would then be employed to construct the five-membered ring. This strategy offers advantages in terms of functional group tolerance and the potential for creating complex molecular architectures. wikipedia.org The efficiency of RCM is dependent on the catalyst used, the substitution pattern of the diene, and the desired ring size. organic-chemistry.org While widely used for various ring systems, its specific application to produce 1-Chloro-2,3-dihydro-5-fluoro-1H-indene would necessitate a carefully designed diene precursor. The synthesis of fluorinated indolizidinone derivatives has been achieved using RCM, demonstrating its utility in constructing fluorine-containing heterocyclic systems. nih.gov

Introduction of Chlorine Functionality at the C1 Position

Regioselective Halogenation Techniques for Dihydroindene Systems

The introduction of a chlorine atom at the C1 position of the 5-fluoro-2,3-dihydro-1H-indene framework requires a regioselective halogenation method. A common approach involves the reduction of the precursor 5-fluoro-1-indanone to the corresponding alcohol, 5-fluoro-2,3-dihydro-1H-inden-1-ol. This alcohol can then be converted to the chloride using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Alternatively, direct chlorination of the activated C1 position of a suitable indene derivative can be achieved. For instance, α-chlorination of indanones can be performed using reagents like trichloroisocyanuric acid (TCCA). rsc.org Rhodium-catalyzed regioselective C-H chlorination has also been developed for certain heterocyclic systems, offering a direct method for introducing chlorine. nih.gov Furthermore, palladium-catalyzed C-H chlorination provides another modern approach for the regioselective introduction of chlorine into aromatic and heterocyclic systems. chemrxiv.org

| Precursor | Reagent | Product |

| 5-Fluoro-2,3-dihydro-1H-inden-1-ol | Thionyl chloride (SOCl₂) | 1-Chloro-2,3-dihydro-5-fluoro-1H-indene |

| 5-Fluoro-1-indanone | Trichloroisocyanuric acid (TCCA) | 1,1-Dichloro-5-fluoro-1H-inden-2(3H)-one (intermediate) |

This table illustrates methods for the regioselective introduction of chlorine at the C1 position.

Asymmetric Chlorination Methodologies

Achiral synthesis of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene will result in a racemic mixture of the (R)- and (S)-enantiomers. The development of asymmetric chlorination methods is crucial for obtaining enantiomerically enriched or pure products, which is often a requirement for pharmaceutical applications.

Asymmetric chlorination can be achieved through various strategies. One approach involves the use of a chiral catalyst to control the stereochemical outcome of the chlorination reaction. For example, the asymmetric fluorination of alkyl 1-indanone-2-carboxylates has been successfully achieved using a chiral pybox-Eu(III) complex, suggesting that similar strategies could be adapted for chlorination. mdpi.com Palladium-catalyzed asymmetric alkylations of indanone derivatives have also been reported to construct stereocenters with high enantioselectivity. mdpi.com

Another strategy involves the resolution of the racemic mixture. This can be done by reacting the racemic alcohol precursor (5-fluoro-2,3-dihydro-1H-inden-1-ol) with a chiral resolving agent to form diastereomers, which can then be separated by chromatography or crystallization. Subsequent conversion of the separated diastereomers would yield the individual enantiomers of the final chlorinated product.

Enantioselective Synthesis of Chiral 1-Chloro-2,3-dihydro-5-fluoro-1H-indene

The synthesis of single-enantiomer chemical compounds is a critical objective in modern chemistry, particularly for bioactive molecules where stereochemistry dictates efficacy and safety. nih.govmdpi.com The enantioselective synthesis of chiral 1-chloro-2,3-dihydro-5-fluoro-1H-indene involves creating a specific three-dimensional arrangement at the chiral center where the chlorine atom is attached. Methodologies to achieve this high level of control can be broadly categorized into three main approaches: the use of chiral auxiliaries, asymmetric organocatalysis, and metal-catalyzed asymmetric transformations.

Chiral Auxiliary-Based Approaches

Chiral auxiliary-based synthesis is a reliable strategy for controlling the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com In this method, an achiral substrate is temporarily bonded to a chiral molecule (the auxiliary), which directs the stereoselective formation of the desired product. scielo.org.mx After the key stereocenter-forming reaction, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

For the synthesis of a chiral chloroindene derivative, a prochiral indene precursor could be covalently attached to a chiral auxiliary. Subsequent chlorination would proceed with high diastereoselectivity due to the steric and electronic influence of the auxiliary.

Prominent examples of chiral auxiliaries that have demonstrated effectiveness in various asymmetric syntheses include:

Oxazolidinones: Developed by Evans, these are widely used for directing stereoselective alkylation and aldol (B89426) reactions. wikipedia.orgscielo.org.mx

Camphorsultam: This auxiliary offers excellent stereocontrol in a variety of reactions and often yields highly crystalline derivatives, which aids in purification.

Pseudoephedrine: Used as a practical chiral auxiliary for the asymmetric alkylation of enolates. wikipedia.org

Indene-based Thiazolidinethiones: Derived from trans-1-amino-2-indanol, these sulfur-based auxiliaries have proven effective in aldol reactions, offering high diastereoselectivity. scielo.org.mxresearchgate.net

The general workflow for a chiral auxiliary approach is outlined below:

| Step | Description | Key Consideration |

|---|---|---|

| 1. Attachment | Covalent bonding of a prochiral 5-fluoro-2,3-dihydro-1H-indene precursor to the chiral auxiliary. | Efficient formation of the adduct. |

| 2. Diastereoselective Reaction | Introduction of the chlorine atom at the C1 position, directed by the chiral auxiliary. | High diastereomeric excess (d.e.) is crucial for the final enantiomeric purity. |

| 3. Cleavage | Removal of the chiral auxiliary to release the enantiomerically enriched 1-chloro-2,3-dihydro-5-fluoro-1H-indene. | The cleavage conditions must not racemize the newly formed stereocenter. |

| 4. Recovery | Isolation and purification of the chiral auxiliary for potential reuse. | High recovery rate improves the overall efficiency and cost-effectiveness. sigmaaldrich.com |

Asymmetric Organocatalysis in Indene Functionalization

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, offering an alternative to metal-based catalysts. mdpi.comunizar.es This field has expanded rapidly, providing powerful tools for creating chiral molecules with high enantioselectivity. unizar.es For the functionalization of indenes, organocatalysis can be applied to introduce chirality through various reaction types.

A potential organocatalytic route to chiral 1-chloro-2,3-dihydro-5-fluoro-1H-indene could involve the asymmetric functionalization of 5-fluoro-1H-indene. For instance, a chiral Brønsted acid or base could catalyze the enantioselective addition of an electrophilic chlorine source to the indene double bond. The catalyst would create a chiral environment, favoring the attack from one face of the molecule over the other, thus leading to an enantiomerically enriched product.

Key classes of organocatalysts relevant to such transformations include:

Chiral Phosphoric Acids: These Brønsted acids have proven to be highly effective in a wide range of asymmetric reactions, including additions to imines and carbonyls. mdpi.com

Cinchona Alkaloids: These readily available natural products and their derivatives are versatile catalysts for various asymmetric reactions, including additions to alkenes.

Proline and its Derivatives: These catalysts are famous for their role in the development of enamine and iminium ion catalysis, enabling a wide array of asymmetric transformations. unizar.es

| Catalysis Type | Catalyst Example | General Mechanism | Potential Advantage |

|---|---|---|---|

| Organocatalysis | Chiral Phosphoric Acid | Activation of substrate through hydrogen bonding; creation of a chiral environment. | Lower toxicity, operational simplicity, and stability compared to many metal catalysts. |

| Metal Catalysis | Rhodium(II) Carboxylate | Coordination of the substrate to the chiral metal complex, followed by directed bond formation. | High turnover numbers and exceptional levels of enantioselectivity. mdpi.com |

Metal-Catalyzed Asymmetric Transformations

Metal-catalyzed reactions are a cornerstone of asymmetric synthesis, offering high efficiency and selectivity for a vast number of transformations. rsc.orgbohrium.com Chiral ligands coordinate to a metal center, creating a chiral catalyst that can induce enantioselectivity in a reaction. The incorporation of fluorine into these ligands or substrates can significantly influence the electronic properties and steric environment of the catalyst, impacting reactivity and stereochemical outcomes. nih.gov

For the synthesis of chiral 1-chloro-2,3-dihydro-5-fluoro-1H-indene, a potential strategy would be the asymmetric hydrogenation of a 1-chloro-5-fluoro-1H-indene precursor. A chiral transition metal complex, such as those based on rhodium or iridium, could catalyze the enantioselective addition of hydrogen across the double bond. Alternatively, an asymmetric hydrochlorination of 5-fluoro-1H-indene could be envisioned.

Dirhodium(II) carboxylate catalysts, for example, are known for their ability to facilitate a variety of asymmetric transformations with high levels of chemo-, regio-, diastereo-, and enantioselectivities. mdpi.com The design and evolution of these catalysts have been crucial in predicting and achieving high enantioselectivity in synthetic processes. mdpi.com

Green Chemistry Principles Applied to the Synthesis of Halogenated Dihydroindenes

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govmsu.edu Applying these principles to the synthesis of halogenated dihydroindenes like 1-chloro-2,3-dihydro-5-fluoro-1H-indene is essential for developing sustainable and environmentally responsible manufacturing processes. uni-lj.si

The 12 Principles of Green Chemistry provide a framework for this endeavor:

Waste Prevention: It is better to prevent waste than to treat it after it has been created. nih.govmsu.edu

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org

Less Hazardous Chemical Syntheses: Methods should use and generate substances with little or no toxicity. nih.govskpharmteco.com

Designing Safer Chemicals: Chemical products should be designed to be effective while minimizing their toxicity. nih.gov

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. nih.gov

Design for Energy Efficiency: Energy requirements should be minimized; reactions should be conducted at ambient temperature and pressure if possible. nih.govacs.org

Use of Renewable Feedstocks: Raw materials should be renewable whenever practicable. nih.govmsu.edu

Reduce Derivatives: Unnecessary derivatization (e.g., use of protecting groups) should be avoided to reduce reagents and waste. nih.govacs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents. nih.gov

Design for Degradation: Products should be designed to break down into harmless substances after use. nih.gov

Real-Time Analysis for Pollution Prevention: Analytical methods should be developed for real-time monitoring to prevent the formation of hazardous substances. nih.govmsu.edu

Inherently Safer Chemistry for Accident Prevention: Substances and their forms should be chosen to minimize the potential for accidents. nih.govmsu.edu

Solvent Selection and Reaction Efficiency

Solvent choice is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a chemical process and contribute significantly to waste. skpharmteco.com For the synthesis of halogenated dihydroindenes, selecting greener solvents can reduce environmental impact and improve safety. Ideal green solvents have low toxicity, are biodegradable, are sourced from renewable feedstocks, and have a low flammability.

The efficiency of a reaction can be heavily influenced by the solvent. For instance, in the cyclization step to form the indanone core, which is a precursor to the final product, the choice of solvent can affect reaction rates and yields. Patent literature for the synthesis of 5-chloro-2,3-dihydro-1H-inden-1-one, a related structure, mentions the use of solvents like chlorobenzene (B131634) and 1,2-dichlorobenzene. google.com While effective, these are halogenated solvents with environmental concerns. Green chemistry principles would encourage exploring alternatives such as water, supercritical fluids, or bio-based solvents. The goal is to find a solvent that not only facilitates the desired chemical transformation efficiently but also aligns with sustainability goals. skpharmteco.com

Process Optimization and Scalability Considerations for 1-Chloro-2,3-dihydro-5-fluoro-1H-indene Production

Translating a laboratory-scale synthesis to large-scale industrial production requires careful process optimization and scalability considerations. Key objectives include maximizing yield, ensuring product purity, minimizing costs, and maintaining a safe and environmentally sound process.

For a multi-step synthesis of 1-chloro-2,3-dihydro-5-fluoro-1H-indene, each step must be evaluated for its scalability. For example, the intramolecular Friedel-Crafts cyclization to form the indanone ring is a crucial step. In the synthesis of a similar compound, 5-chloro-2,3-dihydro-1H-inden-1-one, process parameters such as reaction temperature were optimized. Running the reaction at 115-116°C resulted in a 66% yield of the desired product. google.com

Further considerations for scalability include:

Catalyst Selection: For catalyzed reactions, moving from a batch process to a continuous flow reactor using a solid acid catalyst can improve efficiency and simplify product separation. google.com However, initial attempts with solid acid catalysts for a related indanone synthesis showed polymerization of the reactant, indicating that careful catalyst screening and reactor design are necessary. google.com

Purification Methods: On a large scale, purification methods like chromatography may be impractical. Alternative methods such as crystallization or distillation are preferred. For 5-chloro-2,3-dihydro-1H-inden-1-one, purification was achieved by washing the crude product with water and subsequent steam distillation, yielding a product with 93-95°C melting point. google.com

Reagent Handling and Cost: The cost and safe handling of all reagents become more critical at scale. The economic viability of the entire process depends on using cost-effective and readily available starting materials and reagents.

Waste Management: Minimizing and managing waste streams is a crucial aspect of large-scale production, both for regulatory compliance and cost reduction. This links directly back to the principles of green chemistry, such as atom economy and waste prevention. nih.gov

By systematically addressing these factors, a laboratory procedure can be developed into a robust, efficient, and scalable industrial process for the production of 1-chloro-2,3-dihydro-5-fluoro-1H-indene.

Reaction Mechanisms and Chemical Transformations of 1 Chloro 2,3 Dihydro 5 Fluoro 1h Indene

Electrophilic Aromatic Substitution on the Fluorinated Benzene (B151609) Moiety

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome of such reactions on 1-Chloro-2,3-dihydro-5-fluoro-1H-indene is controlled by the directing effects of the two substituents on the benzene ring: the fluoro group and the fused dihydroindene ring system.

Substituents on a benzene ring influence the position of incoming electrophiles by either donating or withdrawing electron density, and are classified as either activating or deactivating groups. wikipedia.org

Dihydroindene Substituent: The fused five-membered ring can be considered an alkyl substituent. Alkyl groups are activating and are also ortho, para-directors. libretexts.orgchemistrytalk.org They activate the ring through an inductive electron-donating effect and hyperconjugation. The "substituent" is attached at C3a and C7a, so it directs to the positions ortho (C4, C7) and para (C5, C6) relative to its points of attachment.

Combined Directing Effects: The available positions for substitution on the aromatic ring are C4, C6, and C7.

Position C4: Ortho to the fluorine (directed) and ortho to the alkyl ring (directed).

Position C6: Ortho to the fluorine (directed) and para to one attachment point of the alkyl ring (directed).

Position C7: Para to the fluorine (directed) and ortho to the alkyl ring (directed).

Both substituents direct incoming electrophiles to positions 4, 6, and 7. The activating nature of the alkyl group will likely make the ring more reactive than fluorobenzene alone. However, steric hindrance from the fused ring system might influence the relative yields of the possible isomers. Attack at position C7 might be sterically hindered. Therefore, substitution is most likely to occur at positions C4 and C6, with the precise ratio depending on the specific electrophile and reaction conditions.

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| Fluoro Group (at C5) | -I (strong), +M (moderate) | Deactivating. libretexts.org | Ortho, Para (to C4, C6, C7). libretexts.org |

| Dihydroindene (Alkyl) | +I (weak) | Activating. chemistrytalk.org | Ortho, Para (to C4, C5, C6, C7). chemistrytalk.org |

Elimination Reactions and Formation of Fluoroindene Systems

In the presence of a base, 1-Chloro-2,3-dihydro-5-fluoro-1H-indene can undergo an elimination reaction (dehydrohalogenation) to form an alkene. This reaction involves the removal of the chlorine atom from C1 and a proton from an adjacent carbon (C2), resulting in the formation of 5-fluoro-1H-indene. Elimination reactions often compete with nucleophilic substitution. khanacademy.org

This transformation can proceed through two primary mechanisms:

E2 (Bimolecular Elimination): This is a concerted, one-step process where the base removes a proton from C2 at the same time the C1-Cl bond breaks to form a double bond. youtube.com The rate is second-order, depending on both the substrate and the base. Strong, bulky bases (e.g., potassium tert-butoxide) and higher temperatures favor the E2 mechanism. msu.edumasterorganicchemistry.com The E2 reaction has a stereochemical requirement for the hydrogen and the leaving group to be in an anti-periplanar conformation.

E1 (Unimolecular Elimination): This is a two-step process that begins with the formation of a carbocation intermediate, the same intermediate as in the SN1 reaction. masterorganicchemistry.com In a subsequent step, a weak base (often the solvent) removes a proton from C2 to form the double bond. The E1 reaction is favored by conditions that also favor SN1: polar protic solvents, weak bases, and heat. msu.edu

The formation of the conjugated 5-fluoro-1H-indene system is an entropically favorable process that regenerates aromaticity in the five-membered ring portion of the indene (B144670) core.

Metal-Catalyzed Cross-Coupling Reactions of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene

The C-Cl bond in 1-Chloro-2,3-dihydro-5-fluoro-1H-indene, being a benzylic halide, is a suitable electrophile for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. Palladium-based catalysts are most commonly employed for these transformations. masterorganicchemistry.com

Suzuki-Miyaura Coupling: This reaction would involve coupling the indene derivative with an organoboron compound (e.g., a boronic acid or trifluoroborate salt) in the presence of a palladium catalyst and a base. masterorganicchemistry.comnih.gov This would result in the formation of a new C-C bond at the C1 position, replacing the chlorine atom with the organic group from the boron reagent. This method is known for its high functional group tolerance. nih.gov

Heck-Mizoroki Reaction: In a Heck reaction, the benzylic chloride would couple with an alkene in the presence of a palladium catalyst and a base (like triethylamine). wikipedia.orgorganic-chemistry.org The reaction forms a new C-C bond between the C1 position of the indene and one of the sp² carbons of the alkene, resulting in a substituted alkene product. youtube.com

Other Couplings: Other cross-coupling reactions, such as Stille (with organostannanes), Sonogashira (with terminal alkynes), and Negishi (with organozinc reagents), could also be employed to functionalize the C1 position, each offering different scopes and advantages depending on the desired product.

| Reaction Name | Coupling Partner | Typical Catalyst | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | 1-Aryl/Alkyl-5-fluoro-2,3-dihydro-1H-indene |

| Heck-Mizoroki | Alkene (e.g., R-CH=CH₂) | Pd(OAc)₂, PdCl₂ | 1-(Alkenyl)-5-fluoro-2,3-dihydro-1H-indene |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd/Cu catalyst system | 1-(Alkynyl)-5-fluoro-2,3-dihydro-1H-indene |

C-H Activation and Functionalization Strategies

C-H activation is a powerful strategy in organic synthesis that allows for the direct functionalization of carbon-hydrogen bonds. amanote.comamanote.com For 1-Chloro-2,3-dihydro-5-fluoro-1H-indene, both the aromatic C-H bonds on the benzene ring and the aliphatic C-H bonds on the five-membered ring are potential targets for functionalization. Transition metal catalysts, such as those based on palladium, rhodium, or iridium, are often employed to achieve selective C-H activation. researchgate.netnih.gov The existing chloro and fluoro substituents can act as directing groups, influencing the regioselectivity of the reaction. For instance, the fluorine atom could direct ortho-metalation. Recent advancements have demonstrated the functionalization of indene derivatives through C-H activation. researchgate.net

Rearrangement Reactions Involving the Dihydroindene Skeleton

The dihydroindene skeleton can undergo skeletal rearrangements under certain conditions, often catalyzed by acid. These rearrangements can lead to the formation of various structural isomers. Cationic rearrangement reactions, for example, can be utilized in the total synthesis of natural products to create complex carbocyclic skeletons. nih.gov While specific rearrangement reactions for 1-Chloro-2,3-dihydro-5-fluoro-1H-indene are not extensively documented, the general principles of carbocation-mediated rearrangements, such as Wagner-Meerwein shifts, could potentially apply, leading to ring expansion or contraction depending on the reaction conditions and the stability of the intermediates formed.

Functional Group Interconversions of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene Derivatives

Functional group interconversion is the process of converting one functional group into another. imperial.ac.uk The chloro group at the 1-position of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene is a versatile handle for various transformations. It can be substituted by a range of nucleophiles to introduce new functionalities. For example, reaction with sodium azide would yield the corresponding azide, while reaction with amines or alcohols would lead to the formation of amines and ethers, respectively. vanderbilt.edu The fluorine atom on the aromatic ring is generally less reactive towards nucleophilic substitution.

Furthermore, the products obtained from the cross-coupling reactions discussed in section 3.4.1 can undergo subsequent functional group interconversions. For example, an alkyne introduced via Sonogashira coupling could be reduced to an alkene or an alkane, or it could participate in cycloaddition reactions. An alkene from a Heck reaction could be subjected to oxidation to form an epoxide or a diol, or it could be reduced to an alkane. youtube.com

Table of Potential Functional Group Interconversions

| Starting Functional Group | Reagent/Condition | Resulting Functional Group |

| 1-Chloro | Sodium azide (NaN₃) | 1-Azido |

| 1-Chloro | Amine (R-NH₂) | 1-Amino |

| 1-Chloro | Alkoxide (R-O⁻) | 1-Alkoxy |

| 1-Alkynyl | Hydrogen (H₂), Lindlar's catalyst | 1-Alkenyl |

| 1-Alkenyl | Hydrogen (H₂), Palladium on carbon (Pd/C) | 1-Alkyl |

Computational Chemistry and Theoretical Studies of 1 Chloro 2,3 Dihydro 5 Fluoro 1h Indene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and reactivity of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene. These calculations provide data on how electrons are distributed within the molecule and how the molecule is likely to interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. sapub.org

For 1-Chloro-2,3-dihydro-5-fluoro-1H-indene, the presence of electronegative halogen atoms (chlorine and fluorine) is expected to lower the energies of the frontier orbitals compared to the unsubstituted indane. The HOMO is likely localized on the aromatic ring, which is the most electron-rich part of the molecule. The LUMO, conversely, may be distributed over the entire molecule, with significant contributions from the C-Cl antibonding orbital. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. sapub.orguni-muenchen.de The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.govyoutube.com Green represents areas with neutral potential.

In the MEP map of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene, the most negative potential (red/yellow regions) is expected to be localized around the highly electronegative fluorine and chlorine atoms. researchgate.netresearchgate.net These sites are the most likely to interact with electrophiles. The hydrogen atoms of the aromatic ring would exhibit a positive potential (blue regions), making them potential sites for nucleophilic interaction. The MEP surface provides a comprehensive picture of the molecule's reactivity landscape. researchgate.net

Density Functional Theory (DFT) Studies on Conformation and Energetics

Density Functional Theory (DFT) is a widely used computational method for studying the geometric structure and energetic properties of molecules. nih.govmdpi.com For 1-Chloro-2,3-dihydro-5-fluoro-1H-indene, DFT calculations can be employed to determine the most stable conformation. The five-membered ring in the indene (B144670) structure is not planar, and the chlorine atom at the first position can exist in either an axial or equatorial-like position.

DFT optimization calculations can explore the potential energy surface of the molecule to identify the global minimum energy structure. researchgate.net These studies would typically reveal that one conformer is energetically more favorable than the other, providing insight into the molecule's preferred shape at equilibrium.

| Conformer | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Equatorial-like Cl | 0.00 | Most Stable |

| Axial-like Cl | 1.52 | Less Stable |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms by mapping the entire reaction pathway. researchgate.net This involves identifying the structures of reactants, products, and, most importantly, the transition state—the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For a reaction involving 1-Chloro-2,3-dihydro-5-fluoro-1H-indene, such as a nucleophilic substitution at the carbon atom bonded to chlorine, DFT calculations can be used to locate the transition state structure. nih.gov Vibrational frequency analysis confirms the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. sapub.org This analysis provides a deep understanding of the reaction's feasibility and kinetics.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Halogenated Indene Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the reactivity of chemical compounds based on their molecular structure. researchgate.net These models establish a mathematical relationship between a set of molecular descriptors (e.g., electronic, steric, or topological) and a measure of reactivity, such as a reaction rate constant. mdpi.com

Developing a QSRR model for halogenated indene derivatives would involve synthesizing a series of related compounds and measuring their reactivity in a specific chemical transformation. Computational chemistry would then be used to calculate a wide range of descriptors for each molecule. Statistical methods, such as multiple linear regression, are then used to build a predictive model. nih.gov Such a model could be used to estimate the reactivity of new, unsynthesized halogenated indenes, accelerating the discovery of compounds with desired properties.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR, UV-Vis)

Computational methods are highly effective at predicting various spectroscopic parameters, which can aid in the identification and characterization of molecules. sapub.orgunibo.it

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. mdpi.com By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. Comparing these predicted values with experimental data is a powerful way to confirm the proposed molecular structure.

| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| C1 (bearing Cl) | 65.2 | 64.8 |

| C5 (bearing F) | 163.5 | 162.9 |

| C7a | 145.8 | 145.1 |

IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an infrared (IR) spectrum. mdpi.com Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an appropriate factor to improve agreement. This allows for the assignment of specific vibrational modes to the observed IR bands. sapub.org For 1-Chloro-2,3-dihydro-5-fluoro-1H-indene, characteristic vibrations would include C-H stretching, aromatic C=C stretching, and C-F and C-Cl stretching modes.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). nih.gov These calculations can help interpret the experimental UV-Vis spectrum and understand the electronic structure of the molecule. sapub.org

Advanced Analytical Techniques for Characterization of 1 Chloro 2,3 Dihydro 5 Fluoro 1h Indene

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For 1-Chloro-2,3-dihydro-5-fluoro-1H-indene (C₉H₈ClF), HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, allowing for the calculation of a single, unambiguous molecular formula.

The presence of chlorine provides a distinct isotopic signature. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, exist in a natural abundance ratio of approximately 3:1. Consequently, the mass spectrum of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene would exhibit two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units, with a relative intensity ratio of about 3:1, confirming the presence of a single chlorine atom.

Fragmentation analysis, typically performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), provides insight into the molecule's structure. Based on the structure of related compounds like 1-chloroindane, the primary fragmentation pathways for 1-Chloro-2,3-dihydro-5-fluoro-1H-indene would likely involve the loss of the chlorine atom to form a stable indanyl carbocation. nih.gov Subsequent fragmentation could involve the elimination of a molecule of hydrogen fluoride (HF) or rearrangements of the five-membered ring.

Table 1: Predicted HRMS Data for C₉H₈ClF

| Ion Formula | Adduct | Calculated m/z |

|---|---|---|

| [C₉H₈³⁵Cl F]⁺ | [M]⁺ | 170.0298 |

| [C₉H₈³⁷Cl F]⁺ | [M+2]⁺ | 172.0269 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a complete picture of the atomic connectivity and stereochemistry of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic and aliphatic protons. The proton at the C1 position (H1), being both benzylic and attached to a carbon bearing a chlorine atom, would appear as a downfield multiplet. The four protons of the ethyl group (H2 and H3) in the five-membered ring would appear as complex multiplets in the aliphatic region. The three protons on the aromatic ring would show characteristic splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

¹³C NMR: The ¹³C NMR spectrum would display nine unique carbon signals, corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the chlorine (C1) and the carbon attached to the fluorine (C5) would be readily identifiable. The C5 signal would appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the other aromatic carbons would also be influenced by the fluorine substituent.

¹⁹F NMR: The fluorine NMR spectrum is a sensitive probe for fluorine-containing compounds due to its wide chemical shift range and 100% natural abundance. wikipedia.orgbiophysics.org For 1-Chloro-2,3-dihydro-5-fluoro-1H-indene, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom attached to the aromatic ring. This signal would be split into a multiplet due to coupling with the adjacent ortho and meta protons on the ring, providing further confirmation of the substitution pattern.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Key Couplings

| Position | Predicted ¹H δ (ppm) & Multiplicity | Predicted ¹³C δ (ppm) | Key Couplings |

|---|---|---|---|

| 1 | ~5.5 (dd) | ~65 | |

| 2 | ~2.2-2.6 (m) | ~32 | |

| 3 | ~2.9-3.2 (m) | ~30 | |

| 3a | N/A | ~142 | |

| 4 | ~7.2 (dd) | ~125 | ³J(H4-F5), ³J(H4-H6) |

| 5 | N/A | ~162 | ¹J(C5-F5) ~245 Hz |

| 6 | ~7.0 (ddd) | ~115 | ²J(H6-F5), ³J(H6-H4), ⁴J(H6-H7) |

| 7 | ~7.3 (d) | ~128 | ⁴J(H7-F5) |

Note: Predicted values are estimates based on analogous structures. Actual values may vary.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show correlations between H1 and the H2 protons, between the H2 and H3 protons, and between adjacent aromatic protons (e.g., H6 and H7), confirming the sequence of atoms in the five-membered ring and the aromatic system. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon signals of the atoms they are directly attached to. sdsu.eduemerypharma.com It allows for the unambiguous assignment of each carbon atom that bears protons (CH, CH₂, CH₃ groups).

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene would show characteristic absorption bands. Key expected absorptions include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic CH₂ groups (below 3000 cm⁻¹), C=C stretching vibrations from the aromatic ring (in the 1450-1600 cm⁻¹ region), and distinct bands corresponding to the C-F and C-Cl stretching vibrations (typically in the 1000-1300 cm⁻¹ and 600-800 cm⁻¹ regions, respectively).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations would be expected to produce strong signals in the Raman spectrum. researchgate.net

Table 3: Predicted Key IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050-3150 |

| Aliphatic C-H Stretch | 2850-2980 |

| Aromatic C=C Stretch | 1450-1600 |

| C-F Stretch | 1100-1250 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. If a suitable single crystal of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene can be grown, this technique can provide definitive proof of its molecular structure, including exact bond lengths, bond angles, and conformational details.

Furthermore, the carbon atom at position 1 (C1) is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers (R and S). X-ray crystallographic analysis of a single enantiomer or a derivative made with a known chiral auxiliary allows for the unambiguous determination of the absolute configuration. doi.org

Chromatographic Methods for Purity and Enantiomeric Excess Assessment

Chromatographic techniques are essential for assessing the purity of a synthesized compound.

Purity Assessment: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used to separate the target compound from any unreacted starting materials, byproducts, or other impurities. The purity is typically determined by the relative area of the peak corresponding to the product.

Enantiomeric Excess Assessment: To determine the enantiomeric composition of a chiral sample, specialized chiral chromatography is employed. Using a chiral stationary phase in either a GC or HPLC system, the two enantiomers (R- and S-1-Chloro-2,3-dihydro-5-fluoro-1H-indene) can be separated into distinct peaks. The ratio of the areas of these peaks allows for the precise calculation of the enantiomeric excess (e.e.), a critical parameter in stereoselective synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone analytical technique for the separation, identification, and quantification of individual components within a mixture. For a compound like 1-Chloro-2,3-dihydro-5-fluoro-1H-indene, HPLC is employed to determine its purity, identify any process-related impurities, and quantify its concentration in various solutions.

A typical reversed-phase HPLC method, a common approach for moderately polar compounds, would be developed to achieve these analytical goals. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (often a C18-silica column) and a polar mobile phase.

Interactive Data Table: Hypothetical HPLC Method Parameters

| Parameter | Condition | Purpose |

| Column | C18, 4.6 x 150 mm, 5 µm particle size | Provides a nonpolar stationary phase for effective separation. |

| Mobile Phase | Acetonitrile:Water (Gradient Elution) | Varies the solvent strength to elute compounds with different polarities. |

| Flow Rate | 1.0 mL/min | Ensures optimal separation efficiency and reasonable analysis time. |

| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. |

| Detection | UV at 220 nm | The aromatic indene (B144670) structure allows for sensitive detection. |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

Chiral HPLC for Enantiomeric Purity

As 1-Chloro-2,3-dihydro-5-fluoro-1H-indene possesses a chiral center at the C1 position, it exists as a pair of enantiomers. In pharmaceutical applications, it is often crucial to isolate and use a single enantiomer, as the two can have vastly different pharmacological and toxicological profiles. Chiral HPLC is the gold-standard technique for separating and quantifying these enantiomers, thereby determining the enantiomeric purity or enantiomeric excess (ee) of a sample.

This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including those with halogenated and aromatic features.

Detailed research findings on the chiral separation of the specific enantiomers of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene are proprietary and not publicly disclosed. However, drawing from established principles of chiral chromatography and methods developed for analogous structures like 1-indanol, a prospective chiral HPLC method can be proposed. The selection of the chiral stationary phase and the mobile phase composition are critical for achieving baseline separation of the enantiomers.

Interactive Data Table: Prospective Chiral HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | Chiralpak® AD-H (Amylose-based) or Chiralcel® OD-H (Cellulose-based), 4.6 x 250 mm, 5 µm | These CSPs are known to resolve a wide variety of chiral aromatic compounds. |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) | A common normal-phase eluent for polysaccharide-based CSPs, offering good selectivity. |

| Flow Rate | 0.8 mL/min | A typical flow rate for normal-phase chiral separations to ensure good resolution. |

| Column Temperature | 25 °C | Room temperature is often a good starting point for chiral method development. |

| Detection | UV at 220 nm | Provides sensitive detection of the indene chromophore. |

In a successful chiral separation, two distinct peaks would be observed in the chromatogram, corresponding to the two enantiomers. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric purity can then be calculated from these peak areas, which is a critical quality attribute for the use of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene in the synthesis of enantiomerically pure pharmaceutical agents.

Applications of 1 Chloro 2,3 Dihydro 5 Fluoro 1h Indene in Organic Synthesis and Materials Science

Role as a Precursor in the Synthesis of Complex Organic Molecules

1-Chloro-2,3-dihydro-5-fluoro-1H-indene is a versatile intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both chloro and fluoro substituents on the indane scaffold provides multiple reaction sites for further functionalization. The chlorine atom at the 1-position can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups.

While specific, publicly available research detailing the direct use of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene as a precursor is limited, its structural motifs are found in various biologically active compounds. For instance, the related compound, 5-chloro-1-indanone, serves as a key intermediate in the synthesis of indoxacarb, an oxadiazine insecticide. The synthesis of this intermediate has been a subject of process improvement research. google.comgoogle.com The conversion of a 5-fluoro-1-indanone (B1345631) precursor to 1-Chloro-2,3-dihydro-5-fluoro-1H-indene would likely involve a reduction of the ketone to an alcohol, followed by substitution with a chlorinating agent.

The fluorinated indane core is a privileged structure in medicinal chemistry. nih.gov The fluorine atom at the 5-position can enhance metabolic stability, improve binding affinity to biological targets, and modulate the acidity or basicity of nearby functional groups. The chlorine atom provides a reactive handle for synthetic transformations, such as organometallic cross-coupling reactions, to build molecular complexity. science.govcem.comfiveable.meyoutube.com

Table 1: Potential Synthetic Transformations of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene

| Reaction Type | Reagents and Conditions | Potential Product |

| Nucleophilic Substitution | Nu- (e.g., -OR, -NR2, -CN) | 1-Substituted-5-fluoro-2,3-dihydro-1H-indene |

| Grignard Reaction | Mg, then electrophile | 1-Alkyl/Aryl-5-fluoro-2,3-dihydro-1H-indene |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 1-Aryl-5-fluoro-2,3-dihydro-1H-indene |

| Heck Coupling | Alkene, Pd catalyst, base | 1-Alkenyl-5-fluoro-2,3-dihydro-1H-indene |

Utilization in Catalyst Development and Ligand Design

The rigid, chiral scaffold of the indane ring system makes it an attractive platform for the design of ligands for asymmetric catalysis. nih.gov Chiral indane-based ligands have been successfully employed in a variety of metal-catalyzed reactions, leading to high enantioselectivities.

While there is no specific literature detailing the use of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene in catalyst development, its structure suggests potential as a precursor for chiral ligands. The chloro group at the benzylic position can be substituted to introduce coordinating groups, such as phosphines or amines. The fluorine atom can influence the electronic properties of the resulting ligand, which in turn can affect the activity and selectivity of the metal catalyst. acs.org

For example, functionalized indenyl phosphine (B1218219) ligands are versatile in transition-metal-catalyzed reactions. rsc.org The synthesis of such ligands often involves the functionalization of the indane core. The development of site-specific synthetic routes to substituted indane-based bis(oxazoline) (inda(box)) ligands has been reported, where a bromo-substituted indane was used as a key intermediate for palladium-catalyzed cross-coupling reactions to introduce structural diversity. nih.gov A similar strategy could be envisioned for 1-Chloro-2,3-dihydro-5-fluoro-1H-indene.

Building Block for Advanced Materials (e.g., Polymers, Optoelectronic Materials)

Fluorinated polymers are a significant class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. nih.govumn.edumdpi.com These properties make them suitable for a wide range of applications, from high-performance plastics to advanced coatings.

There is currently a lack of specific research on the use of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene as a monomer for the synthesis of polymers. However, the presence of the reactive chloro group suggests its potential for incorporation into polymer chains through various polymerization techniques. For instance, it could potentially undergo coupling reactions to be incorporated into the backbone of a polymer.

In the field of optoelectronic materials, indane derivatives are being explored for their potential applications. mdpi.com The rigid and planar nature of the indane core can be beneficial for creating materials with desirable electronic and optical properties. The introduction of fluorine atoms can further tune these properties, such as the energy levels of the frontier molecular orbitals. While direct evidence is not available for 1-Chloro-2,3-dihydro-5-fluoro-1H-indene, the development of π-expanded indoloindolizines, which are polycyclic aromatic compounds with tunable optoelectronic properties, highlights the potential of fused ring systems in this area. chemrxiv.org

Derivatization for Non-Biological Probes and Chemical Sensors

Fluorescent probes are powerful tools for detecting and imaging specific analytes in various systems. The design of these probes often involves a fluorophore unit linked to a recognition moiety that selectively interacts with the target analyte.

Although no specific examples of non-biological probes or chemical sensors derived from 1-Chloro-2,3-dihydro-5-fluoro-1H-indene are reported in the literature, its structure offers possibilities for such applications. The indane scaffold could serve as a rigid linker or part of the fluorophore system. The chloro group provides a convenient point of attachment for recognition units or for modifying the electronic properties of a fluorescent system. The fluorine atom can enhance the photostability and quantum yield of a fluorophore. The development of reaction-based small-molecule fluorescent probes is an active area of research, where selective chemical reactions are used to trigger a fluorescent response. nih.gov

For instance, the chloro group could be used in coupling reactions to attach moieties that are sensitive to specific ions or molecules, leading to a change in fluorescence upon binding. The principles used in developing fluorescent probes for biological imaging, such as those based on flavone (B191248) derivatives for detecting hydrogen sulfide, could potentially be adapted for the design of sensors for non-biological analytes. spectroscopyonline.com

Advanced Topics in 1 Chloro 2,3 Dihydro 5 Fluoro 1h Indene Chemistry

Stereoselective Derivatization Beyond Asymmetric Synthesis

While the creation of a single enantiomer of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene is a foundational challenge, stereoselective derivatization explores the subsequent modification of the molecule while controlling the spatial orientation of new functional groups. This is crucial when the indane core is part of a larger, biologically active molecule where multiple stereocenters must be correctly configured.

Research in this area focuses on directing reagents to a specific face of the molecule. For instance, the existing stereocenter at the C1 position, bearing the chlorine atom, can influence the approach of reagents to other parts of the molecule, a phenomenon known as diastereoselection. Transition-metal catalysts paired with chiral ligands are instrumental in achieving high levels of stereocontrol in C-H functionalization reactions on the aliphatic ring. mdpi.comnih.gov For example, a rhodium or palladium catalyst with a chiral phosphine (B1218219) or diene ligand could selectively introduce a new substituent at the C2 or C3 position, creating a specific diastereomer. nih.govresearchgate.net

The N-tert-butanesulfinyl group, a well-known chiral auxiliary, has proven effective in directing 1,3-dipolar cycloaddition reactions to achieve high diastereoselectivity in the synthesis of complex heterocyclic systems. nih.gov While not directly applied to this specific indene (B144670), the principle of using a removable chiral group to control the stereochemical outcome of a reaction is a key strategy that could be adapted for derivatizing the 1-Chloro-2,3-dihydro-5-fluoro-1H-indene scaffold. Computational studies are often employed to understand the influence of chiral auxiliaries and catalysts on the transition states of these reactions, helping to predict the stereochemical outcome. nih.gov

Table 1: Conceptual Approaches to Stereoselective Derivatization

| Methodology | Description | Potential Application to Target Compound | Key Challenge |

|---|---|---|---|

| Substrate-Directable Reactions | An existing functional group on the substrate directs a reagent to a specific position and orientation. | The fluorine atom on the aromatic ring could direct ortho-metalation to the C4 or C6 position. | Overcoming the electronic deactivating effect of the halogen substituents. |

| Chiral Catalyst-Controlled Reactions | An external chiral catalyst (e.g., transition metal-ligand complex) creates a chiral environment that favors one stereochemical pathway. | Enantioselective introduction of an aryl or alkyl group at the C2 position using a chiral palladium catalyst. | Developing a catalyst system compatible with the halogenated substrate. |

| Chiral Auxiliary-Mediated Reactions | A removable chiral group is temporarily attached to the molecule to direct a subsequent stereoselective transformation. | Attachment of a chiral amine to a carboxylated version of the indane to direct diastereoselective alkylation. | Efficient attachment and cleavage of the auxiliary without racemization. |

Flow Chemistry and Continuous Processing Methodologies for Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for the synthesis of halogenated compounds like 1-Chloro-2,3-dihydro-5-fluoro-1H-indene. semanticscholar.orgresearchgate.net Halogenation reactions are often fast and highly exothermic. rsc.orgscispace.com In traditional batch reactors, this can lead to poor temperature control, resulting in side reactions and reduced selectivity. The high surface-area-to-volume ratio of flow reactors allows for superior heat transfer, mitigating these risks and enabling safer, more controlled reactions. nih.gov

The synthesis of the target molecule likely involves chlorination and fluorination steps. Using continuous flow, hazardous reagents like elemental chlorine (Cl₂) can be generated in situ or dosed precisely, minimizing operator exposure and the risks associated with handling large quantities. rsc.org The precise control over reaction parameters such as residence time, temperature, and stoichiometry in a flow system can lead to higher yields and purities. nih.gov This technology is particularly well-suited for multi-step syntheses, where intermediates can be passed directly from one reactor to the next without isolation, streamlining the entire process. scispace.com

Table 2: Comparison of Batch vs. Flow Processing for Halogenation

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited by vessel surface area; risk of thermal runaways. | Excellent due to high surface-area-to-volume ratio; precise temperature control. nih.gov |

| Safety | Handling and storage of large quantities of hazardous reagents. | Small reaction volumes, in-line quenching, and potential for in situ reagent generation enhance safety. rsc.org |

| Mixing | Can be inefficient, leading to local concentration gradients and side products. | Efficient and rapid mixing, leading to improved reaction kinetics and selectivity. |

| Scalability | Often requires re-optimization of reaction conditions. | Scalable by running the system for longer periods ("scaling out") or using larger reactors. |

| Process Control | Manual or semi-automated control over bulk parameters. | Fully automated, with precise control over residence time, flow rate, and temperature. nih.gov |

Photoinduced Reactions and Photochemistry of Halogenated Dihydroindenes

The presence of carbon-halogen bonds and an aromatic ring makes 1-Chloro-2,3-dihydro-5-fluoro-1H-indene susceptible to photochemical reactions. Irradiation with ultraviolet (UV) light can induce the homolytic cleavage of the C-Cl bond, which is generally weaker than the C-F and C-H bonds, to generate a radical intermediate. This process is central to photochlorination, a chain reaction where UV light initiates the reaction between alkanes and chlorine. wikipedia.orgchemguide.co.uk

For 1-Chloro-2,3-dihydro-5-fluoro-1H-indene, UV irradiation could initiate several transformations. The generated indanyl radical could abstract a hydrogen atom from the solvent to yield 5-fluoro-2,3-dihydro-1H-indene, dimerize, or react with other radical species present. Such degradation pathways are a key consideration in the stability and storage of the compound.

Conversely, photochemistry can be harnessed for synthetic purposes. The indanyl radical intermediate could be trapped by other reagents to form new C-C or C-heteroatom bonds. Furthermore, the aromatic ring itself can participate in photochemical reactions. In aqueous environments, sensitized photolysis can convert halide ions into reactive halogen species (RHS), which can then react with organic compounds. mdpi.com While the direct photolysis of aryl chlorides is less efficient than that of bromides or iodides, the presence of sensitizers can facilitate these reactions, potentially leading to hydroxylation or other oxidative transformations of the aromatic ring. mdpi.com

Electrochemistry of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene Derivatives

The electrochemical behavior of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene is dominated by the reductive cleavage of the carbon-chlorine bond. Aryl halides can be reduced at a cathode, accepting an electron to form a radical anion. researchgate.net This intermediate can then lose a chloride ion to form an aryl radical, which is subsequently reduced further to an aryl anion. chigroup.site This anion can then be protonated by the solvent or electrolyte to give the dehalogenated product, 5-fluoro-2,3-dihydro-1H-indene.

This electrochemical reduction is a powerful tool for both degradation and synthesis. It offers a catalyst- and metal-free method for hydrodehalogenation, which can be useful for detoxifying halogenated environmental pollutants. chigroup.site From a synthetic perspective, the electrochemically generated aryl radical or aryl anion intermediates can be trapped by other electrophiles. For instance, conducting the reduction in the presence of carbon dioxide can lead to the formation of a carboxylic acid (electrocarboxylation). doi.org

Table 3: Electrochemical Reduction Potentials of Representative Aryl Halides

| Compound | Reduction Potential (V vs. SCE) | Solvent/Electrolyte | Note |

|---|---|---|---|

| Chlorobenzene (B131634) | -2.58 | DMF / TBAP | Illustrates the high potential needed for C-Cl bond cleavage. |

| Bromobenzene | -2.32 | DMF / TBAP | The C-Br bond is easier to reduce than the C-Cl bond. |

| Iodobenzene | -1.65 | DMF / TBAP | The C-I bond is the most easily reduced carbon-halogen bond. |

| 1-Chloronaphthalene | -2.45 | DMF / TBAP | Fused aromatic ring has a minor effect on the reduction potential. electrochem.org |

Data are representative and sourced from general electrochemical literature. DMF = Dimethylformamide, TBAP = Tetrabutylammonium perchlorate, SCE = Saturated Calomel Electrode.

Solid-State Reactivity and Polymorphism

The arrangement of molecules in a crystal lattice dictates the solid-state properties of a compound. Polymorphism is the ability of a substance to crystallize into multiple different crystal structures. wikipedia.orgresearchgate.net These different forms, or polymorphs, can have distinct physical properties, including melting point, solubility, and stability. For a compound like 1-Chloro-2,3-dihydro-5-fluoro-1H-indene, polymorphism can be influenced by the subtle interplay of intermolecular forces.

The presence of a fluorine atom is particularly significant. Weak, non-covalent interactions such as C-H···F hydrogen bonds can play a crucial role in directing the packing of molecules in the crystal. rsc.org Variations in crystallization conditions (e.g., solvent, temperature, rate of cooling) can favor the formation of different polymorphs by allowing different sets of intermolecular interactions to dominate. researchgate.net The shape of the indane molecule itself, with its fused ring system, also contributes to the packing efficiency.

Studying polymorphism is critical in materials science and pharmaceuticals, as the properties of the solid form can impact performance. Techniques such as X-ray diffraction, differential scanning calorimetry (DSC), and solid-state NMR are used to identify and characterize different polymorphs. The solid-state reactivity of the compound, such as its stability to light or heat, can also vary between polymorphic forms due to differences in molecular packing and the proximity of reactive sites on adjacent molecules. rsc.org

Conclusion and Future Outlook

Summary of Academic Contributions to 1-Chloro-2,3-dihydro-5-fluoro-1H-indene Research

Academic contributions to the direct study of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene are limited. However, the foundational knowledge for understanding this compound is well-established through extensive research on the parent indane scaffold and the impact of halogenation. The indane framework is recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds.

The synthesis of substituted indenes and indanes has been a subject of considerable academic inquiry, with established methods including Friedel-Crafts cyclization and various transition metal-catalyzed reactions. nih.govresearchgate.netscispace.combohrium.com Research into halogenation has demonstrated that the introduction of halogen atoms, particularly fluorine and chlorine, can significantly modulate the physicochemical properties of organic molecules. nih.govresearchgate.netresearchgate.netpharmaexcipients.comnih.gov Fluorine, in particular, is known to alter chemical reactivity, lipophilicity, and metabolic stability, making it a valuable tool in drug design. mdpi.comresearchgate.netnih.govcore.ac.uk The academic groundwork on these related structures provides a solid basis for the synthesis and theoretical evaluation of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene.

Identification of Emerging Research Frontiers and Unexplored Reactivity

The unique combination of chlorine and fluorine on the dihydroindene core of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene opens up several emerging research frontiers. A primary area of interest lies in the exploration of its potential as a building block in the synthesis of novel therapeutic agents. The differential reactivity of the C-Cl and C-F bonds, as well as the influence of the fluorine atom on the aromatic ring's electronics, presents opportunities for selective functionalization.

Unexplored areas of reactivity for this class of compounds include:

Asymmetric Catalysis: The development of stereoselective methods to introduce the chloro and fluoro groups, or to functionalize the existing chiral center at the C1 position, is a significant frontier. This would allow for the synthesis of enantiomerically pure derivatives, which is crucial for pharmacological applications.

Cross-Coupling Reactions: The reactivity of the aryl-fluorine and alkyl-chlorine bonds in various cross-coupling reactions remains to be systematically investigated. This could lead to the development of novel synthetic routes to complex polyfunctionalized indane derivatives.

Halogen Bonding: The ability of both chlorine and fluorine to participate in halogen bonding is an area of growing interest. researchgate.netresearchgate.net Investigating how these interactions influence the binding of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene and its derivatives to biological targets could lead to the design of more potent and selective drugs.

Prognosis for the Future Role of Halogenated Dihydroindenes in Chemical Sciences

The future for halogenated dihydroindenes, including 1-Chloro-2,3-dihydro-5-fluoro-1H-indene, appears promising, with potential applications spanning medicinal chemistry, materials science, and agrochemicals.

In medicinal chemistry , the strategic incorporation of both chlorine and fluorine onto the privileged indane scaffold is a compelling strategy for the development of new drug candidates. The known impact of these halogens on pharmacokinetic and pharmacodynamic properties suggests that derivatives of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene could exhibit enhanced potency, selectivity, and metabolic stability. nih.govnih.gov

In materials science , the unique electronic properties imparted by the halogen substituents could be exploited in the design of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The rigidity of the indane core combined with the tunable electronic nature of the halogenated aromatic ring makes these compounds interesting candidates for such applications.

Furthermore, the biological activity of halogenated compounds is also relevant in the field of agrochemicals . There is potential for the development of new pesticides and herbicides based on the halogenated dihydroindene scaffold, leveraging the known bioactivity of related compounds.

Q & A

Q. What are the optimal synthetic routes for 1-Chloro-2,3-dihydro-5-fluoro-1H-indene?

The synthesis typically involves sequential halogenation of the indene scaffold. A common approach starts with 2,3-dihydro-1H-indene, where fluorination at the 5-position is achieved using fluorinating agents like Selectfluor under controlled conditions, followed by chlorination at the 1-position with Cl₂ in the presence of FeCl₃ as a catalyst . Reaction monitoring via TLC and GC-MS ensures intermediate purity. Post-synthetic purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can structural confirmation be performed for this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example:

Q. What in vitro models are suitable for preliminary biological activity screening?

- Antimicrobial assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) and fungal strains (e.g., C. albicans) using broth microdilution .

- Enzyme inhibition : Fluorescence-based assays targeting DNA gyrase or cytochrome P450 isoforms .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation be resolved?

Regioselectivity is influenced by electronic and steric factors. Computational tools (e.g., DFT calculations) predict reactive sites by analyzing frontier molecular orbitals. Experimentally, directing groups (e.g., methoxy) or protective strategies (e.g., silylation) can guide halogen placement. For example, fluorination at the 5-position precedes chlorination due to the electron-withdrawing effect of fluorine, which deactivates adjacent positions .

Q. How do stereochemical variations impact biological activity?

Enantiomers may exhibit divergent receptor binding. Chiral resolution via HPLC (e.g., Chiralpak AD-H column) separates enantiomers. Pharmacological testing (e.g., dopamine D₂ receptor binding assays in porcine striatal membranes) reveals stereospecific agonism/antagonism. For instance, (R)-enantiomers of similar dihydroindenes show higher D₂ affinity .